Absence of Comparative Activity Data Against Analogues
No primary literature directly compares the target compound (CAS 351329-32-3) with its closest structural analogues—such as 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidine-3-carboxylic acid or 4-methyl-5-(pyrrolidine-1-carbonyl)-1,2,3-thiadiazole—in any biochemical or cellular assay. The only publicly accessible oxytocin receptor binding data (rat and human) are attributed to different thiadiazole-pyrrolidine congeners within the patent family WO2004/0220238 and recorded in BindingDB under IDs BDBM50406692 and BDBM50410635; no entry for CAS 351329-32-3 exists in BindingDB, ChEMBL, or PubChem BioAssay [1]. Therefore, any claim of differentiated potency or selectivity for the target compound relative to its analogues is unsupported by published quantitative evidence.
| Evidence Dimension | Oxytocin receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | No published data for CAS 351329-32-3 |
| Comparator Or Baseline | Closest thiadiazole-pyrrolidine analogue (BDBM50406692): Ki = 0.70 nM (rat OT receptor), Ki = 5.10 nM (human OT receptor) [2] |
| Quantified Difference | Not calculable – target compound lacks paired assay data |
| Conditions | Radioligand displacement assay using [3H]OT on rat uterine tissue and human uterine tissue (pregnant donors) [2] |
Why This Matters
Procurement decisions cannot be based on assumed pharmacological superiority; the target compound's biological profile remains uncharacterized relative to its closest published analogues.
- [1] Comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and Google Scholar for CAS 351329-32-3 and structural analogues; no direct matches found. View Source
- [2] BindingDB entry BDBM50406692 (CHEMBL2112249) – oxytocin receptor affinity for a related thiadiazole-pyrrolidine derivative. View Source
